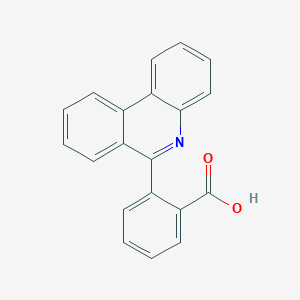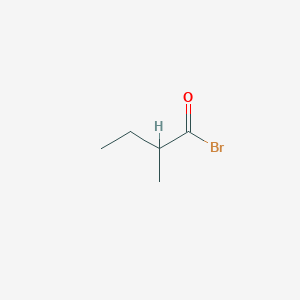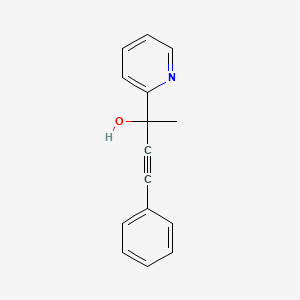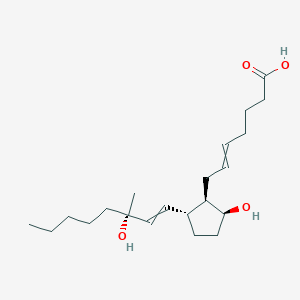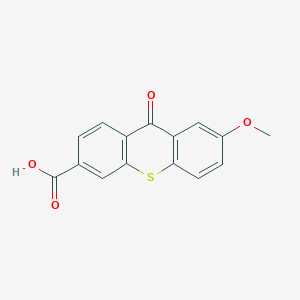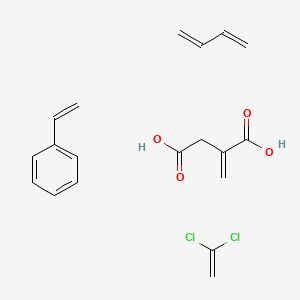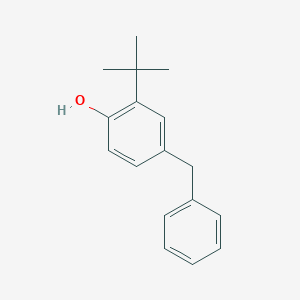
Urechitoxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It belongs to the class of cardenolides, which are known for their potent biological activities, particularly in the cardiovascular system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Urechitoxin involves the glycosylation of oleandrigenin with a sugar moiety. The reaction typically requires the use of a glycosyl donor and an acid catalyst under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound is primarily achieved through extraction from natural sources like Nerium oleander. The plant material is processed to isolate the glycoside, which is then purified using chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions: Urechitoxin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can affect the glycosidic linkage.
Substitution: Substitution reactions can occur at the sugar moiety or the steroid nucleus.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like alkyl halides and acids are used for substitution reactions.
Major Products: The major products formed from these reactions include modified glycosides and altered steroid structures, which can have different biological activities .
Aplicaciones Científicas De Investigación
Urechitoxin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying glycosylation reactions and steroid chemistry.
Biology: this compound is studied for its effects on cellular processes, particularly in the cardiovascular system.
Medicine: It has potential therapeutic applications in treating heart conditions due to its cardiotonic properties.
Industry: this compound is used in the development of bioactive compounds for pharmaceuticals.
Mecanismo De Acción
Urechitoxin exerts its effects by inhibiting the sodium-potassium ATPase enzyme, leading to an increase in intracellular calcium levels. This action enhances cardiac contractility and can be beneficial in treating heart failure. The molecular targets include the sodium-potassium pump and associated signaling pathways .
Comparación Con Compuestos Similares
Oleandrin: Another cardenolide with similar cardiotonic properties.
Digitoxin: A well-known cardiac glycoside used in heart failure treatment.
Ouabain: A potent inhibitor of the sodium-potassium ATPase enzyme.
Uniqueness: Urechitoxin is unique due to its specific glycosylation pattern, which influences its solubility, bioavailability, and biological activity. Its distinct structure allows for targeted interactions with molecular pathways involved in cardiac function .
Propiedades
Número CAS |
56774-61-9 |
|---|---|
Fórmula molecular |
C38H58O14 |
Peso molecular |
738.9 g/mol |
Nombre IUPAC |
[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-14-hydroxy-3-[(2R,4S,5S,6S)-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate |
InChI |
InChI=1S/C38H58O14/c1-18-34(52-35-33(44)32(43)31(42)27(16-39)51-35)25(46-5)14-29(48-18)50-22-8-10-36(3)21(13-22)6-7-24-23(36)9-11-37(4)30(20-12-28(41)47-17-20)26(49-19(2)40)15-38(24,37)45/h12,18,21-27,29-35,39,42-45H,6-11,13-17H2,1-5H3/t18-,21+,22-,23-,24+,25-,26-,27+,29-,30-,31+,32-,33+,34-,35-,36-,37+,38-/m0/s1 |
Clave InChI |
ITYAEKHTQKSNBZ-LZDXGJHISA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
SMILES canónico |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC)OC7C(C(C(C(O7)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



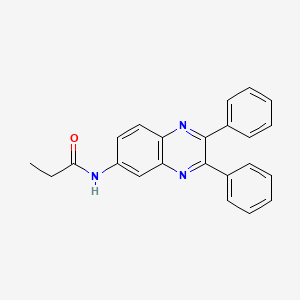
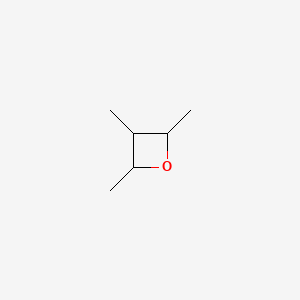
![2-[Ethyl(4-methylphenyl)arsanyl]aniline](/img/structure/B14640350.png)
